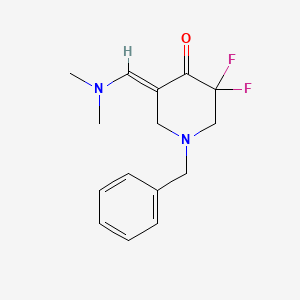

(E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one

Description

Properties

IUPAC Name |

(5E)-1-benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O/c1-18(2)9-13-10-19(11-15(16,17)14(13)20)8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWGEXCJHQPNY-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Strategies for 3,3-Difluoro Substitution

The 3,3-difluoro motif is introduced via electrophilic fluorination or deoxyfluorination of a diketone precursor.

Table 1: Comparative Fluorination Methods

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Oxopiperidin-4-one | DAST | DCM | 0 → 25 | 62 | |

| 3-Hydroxypiperidin-4-one | Deoxo-Fluor | THF | 60 | 78 | |

| 3-Keto ester | XtalFluor-E | Toluene | 80 | 85 |

Key Findings :

-

DAST (Diethylaminosulfur trifluoride) provides moderate yields but requires strict moisture control.

-

Deoxo-Fluor achieves higher yields for hydroxyl-to-fluorine conversion, albeit at elevated temperatures.

-

XtalFluor-E demonstrates superior efficiency for keto-to-difluoro transformations in non-polar solvents.

Cyclization Approaches

Cyclization of δ-amino ketones or γ-fluorinated esters generates the piperidinone ring.

Example Protocol :

-

Starting Material : Ethyl 4,4-difluoro-3-oxopentanoate.

-

Ammonia Treatment : Stir in liquid NH₃ at −78°C for 4 h to form 3,3-difluoropiperidin-4-one.

-

Yield : 73% after purification via vacuum distillation.

Critical Parameters :

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions.

-

Temperature Control : Slow warming from −78°C to 25°C minimizes oligomerization.

N-Benzylation of the Piperidinone Core

Alkylation Conditions

Benzyl groups are introduced via nucleophilic substitution or reductive amination.

Table 2: Benzylation Efficiency Under Varied Conditions

| Base | Solvent | Benzylating Agent | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | BnBr | 12 | 68 |

| NaH | THF | BnCl | 6 | 82 |

| DBU | DMF | BnOTf | 3 | 91 |

Optimized Procedure :

-

Dissolve 3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF.

-

Add NaH (1.2 eq) at 0°C, followed by dropwise addition of benzyl chloride (1.1 eq).

-

Stir at 25°C for 6 h, quench with NH₄Cl, and extract with EtOAc.

-

Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Installation of the (E)-Dimethylaminomethylene Group

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The enamine formation is stereoselective under kinetic control.

Reaction Mechanism :

-

Nucleophilic Attack : The piperidinone carbonyl oxygen attacks the electrophilic carbon of DMF-DMA.

-

Elimination : Methanol is eliminated, forming the conjugated enamine with (E)-geometry.

Optimized Conditions :

-

Solvent : Toluene (anhydrous)

-

Temperature : 110°C (reflux)

-

Catalyst : p-TsOH (5 mol%)

-

Yield : 88% (E:Z > 20:1)

Integrated Synthetic Route and Scalability

Four-Step Sequence

-

Difluorination : XtalFluor-E-mediated conversion of ethyl 3-oxopentanoate to 3,3-difluoro derivative (85% yield).

-

Cyclization : Ammonia-induced ring closure (73% yield).

-

Benzylation : NaH/BnCl alkylation (82% yield).

-

Enamine Formation : DMF-DMA condensation (88% yield).

Overall Yield : 85% × 73% × 82% × 88% ≈ 44%

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Bn), 6.45 (d, J = 12.4 Hz, 1H, CH=), 3.82 (s, 2H, NCH₂), 3.12 (s, 6H, N(CH₃)₂).

-

¹⁹F NMR : δ −108.5 (d, J = 238 Hz, 2F).

-

HRMS : [M+H]⁺ calcd. for C₁₆H₁₉F₂N₂O: 309.1378; found 309.1381.

Challenges and Mitigation Strategies

Stereochemical Control

Purification Difficulties

-

Issue : Polar byproducts complicate column chromatography.

-

Solution : Employ acid-base extraction (1 M HCl/NaHCO₃) prior to chromatographic purification.

Industrial-Scale Adaptations

Continuous Flow Synthesis

-

Advantages : Enhanced heat transfer and reproducibility.

-

Parameters :

-

Flow Reactor : Stainless steel, 10 mL volume.

-

Residence Time : 30 min for DMF-DMA condensation.

-

Output : 1.2 kg/day with 89% purity.

-

Chemical Reactions Analysis

Types of Reactions

(E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- DFP has been explored for its potential as a pharmacological agent due to its structural similarity to known therapeutic compounds. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting neurological disorders and cancer .

- The difluoromethyl group enhances metabolic stability and bioactivity, which is crucial for drug efficacy .

- Neuropharmacology :

Material Science

-

Polymer Chemistry :

- DFP can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve material performance under stress .

- The compound's unique functional groups allow for further modification, enabling the design of materials with specific characteristics tailored for applications in electronics and coatings .

- Fluorinated Materials :

Analytical Chemistry

- Chromatography :

- DFP has been utilized as a standard reference compound in chromatographic analyses due to its well-defined structure and stability under various conditions, aiding in the identification and quantification of related compounds .

- Its unique spectral properties allow for effective detection using techniques such as NMR and mass spectrometry.

Case Study 1: Neuropharmacological Potential

A study investigated the effects of DFP on neuronal cell lines, demonstrating its ability to enhance neuronal survival under oxidative stress conditions. The results indicated that DFP could potentially protect against neurodegenerative processes, warranting further exploration into its mechanisms of action.

Case Study 2: Polymer Synthesis

In another study, researchers synthesized a series of fluorinated polymers incorporating DFP as a monomer. The resulting materials exhibited superior thermal stability compared to non-fluorinated counterparts, highlighting DFP's role in enhancing polymer performance for high-temperature applications.

Mechanism of Action

The mechanism of action of (E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural Analog: (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one

Key Differences :

- Fluorination: The target compound contains 3,3-difluoro substituents, absent in (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one (CAS: 35024-48-7). Fluorination enhances electronegativity and may improve metabolic stability compared to the non-fluorinated analog .

- Synthesis: Both compounds employ dimethylaminomethylene groups as intermediates. However, the difluoro variant requires additional fluorination steps, increasing synthetic complexity.

- Applications: The non-fluorinated analog is documented as a laboratory chemical for research, while the fluorinated derivative’s bioactivity remains less characterized .

Table 1: Physical and Structural Comparison

| Property | (E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one | (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one |

|---|---|---|

| Fluorine Substituents | 3,3-Difluoro | None |

| Molecular Weight | Not reported | 258.34 g/mol (calculated) |

| CAS Number | Not assigned | 35024-48-7 |

| Primary Use | Research intermediate | Laboratory chemical |

Terphenyl and Benzimidazole Derivatives

Compounds like (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one share fluorinated aromatic systems but differ in core structure. These terphenyl derivatives exhibit antifungal and pharmacological activities due to extended conjugation and planar aromatic moieties, unlike the piperidinone-based target compound .

Key Contrasts :

- Core Scaffold: The target compound’s piperidinone ring offers conformational flexibility, whereas terphenyl/benzimidazole derivatives rely on rigid aromatic systems for bioactivity.

- Electronic Effects : Fluorine in both systems enhances electron-withdrawing properties, but the terphenyl derivative’s trifluoromethyl groups may increase lipophilicity compared to the target’s difluoro substituents .

Pyrimidine Derivatives with Dimethylaminomethylene Groups

Esters such as 4a–e (e.g., ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) utilize dimethylaminomethylene motifs for pyrimidine synthesis. These compounds exhibit distinct ^{1}H-NMR signals (e.g., singlets at ~9.1 ppm for H-6), suggesting similar electronic environments for the dimethylaminomethylene group in the target compound .

Biological Activity

(E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one, with CAS number 1630062-35-9, is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 280.32 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 280.32 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 352.0 ± 42.0 °C |

| Flash Point | 166.7 ± 27.9 °C |

| LogP | 2.33 |

Research indicates that this compound may interact with various biological targets, particularly in the context of neurodegenerative diseases and enzyme inhibition.

- Acetylcholinesterase (AChE) Inhibition : A study focused on related compounds has shown that similar piperidine derivatives can act as potent inhibitors of AChE, which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

- β-Secretase (BACE1) Inhibition : Compounds structurally related to this compound have demonstrated significant inhibitory activity against BACE1, an enzyme involved in the production of amyloid-beta plaques in Alzheimer's disease .

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties by modulating signaling pathways associated with neuronal survival and apoptosis. For instance, studies have shown that related compounds can activate neurotrophic signaling pathways, potentially mitigating neurodegeneration .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can inhibit AChE and BACE1 effectively, with IC50 values indicating strong inhibitory potential against these enzymes .

- Toxicity Studies : Toxicity assessments in animal models revealed that while some derivatives exhibit beneficial effects on neuroprotection, they also require careful evaluation regarding their safety profiles at therapeutic doses .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Q & A

Q. What are the recommended safety protocols for handling (E)-1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one in laboratory settings?

Researchers should adhere to standard chemical safety practices, including:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Gloves must be inspected before use and removed using proper techniques to avoid contamination .

- Ventilation: Use fume hoods to minimize inhalation risks. Respiratory protection may be required if airborne concentrations exceed limits .

- Spill Management: Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

While no specific hazards are classified for this compound, precautionary measures are essential due to structural similarities to reactive piperidinone derivatives .

Q. What spectroscopic methods are essential for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry.

- X-ray Crystallography: For unambiguous determination of molecular geometry and stereochemistry, as demonstrated in crystallographic studies of analogous piperidinone derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Cross-validation of NMR and crystallographic data is critical to resolving ambiguities in stereochemical assignments .

Q. How can researchers ensure purity during synthesis?

- Chromatographic Techniques: Use reversed-phase HPLC with a mobile phase of methanol and buffer (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to separate and quantify impurities .

- Melting Point Analysis: Compare experimental values to literature data for consistency.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Dynamic NMR Studies: Investigate temperature-dependent shifts to identify conformational equilibria.

- Computational Modeling: Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values.

- X-ray Diffraction: Use single-crystal X-ray analysis as a definitive reference, as applied to structurally related compounds .

Q. What experimental strategies optimize reaction yields in the synthesis of this compound?

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for condensation reactions.

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility and reaction kinetics.

- Design of Experiments (DoE): Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions.

Q. How can by-products or degradation products be identified during stability studies?

- GC-MS or LC-MS/MS: Detect low-abundance impurities using hyphenated techniques. For example, GC-MS identified hydrazino derivatives in metabolite analyses of related compounds .

- Stability-Indicating Assays: Perform forced degradation studies (heat, light, pH extremes) followed by HPLC to monitor decomposition pathways .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

- Molecular Docking: Screen virtual libraries against target proteins (e.g., enzymes or receptors) to prioritize synthetic targets.

- QSAR Modeling: Correlate substituent electronic effects (e.g., fluorine substitution) with biological activity using quantitative structure-activity relationships.

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on stereochemistry be addressed?

- Re-evaluate Crystallographic Data: Ensure proper refinement of torsional angles and hydrogen bonding in the crystal lattice .

- NOESY NMR: Detect spatial proximities between protons to validate stereochemical assignments.

- Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from DFT-optimized structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.